Prexasertib lactate, also known as LY2606368 lactate, is a small molecule that functions primarily as a checkpoint kinase inhibitor, specifically targeting checkpoint kinase 1 (CHK1) and, to a lesser extent, checkpoint kinase 2 (CHK2). These kinases are crucial in regulating DNA replication and the cellular response to DNA damage. By inhibiting these pathways, Prexasertib lactate induces DNA double-strand breaks, which can lead to apoptosis, or programmed cell death. This compound has shown potential in preclinical studies for treating various cancers, including acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma .
Prexasertib lactate is classified as a second-generation checkpoint kinase inhibitor. It is derived from a synthetic pathway involving multiple steps of organic synthesis. The compound is primarily used in cancer research and therapeutic applications due to its ability to disrupt cell cycle regulation and enhance the effects of other chemotherapeutic agents .
The synthesis of Prexasertib lactate involves a multistep process that utilizes continuous-flow solid-phase synthesis. This method allows for automated and efficient production of the compound, which is essential for scaling up synthesis for research and clinical applications. Key steps include the formation of pyrazole and pyrazinecarbonitrile moieties, which are subsequently coupled to yield the final product.
The industrial production has been optimized for kilogram-scale synthesis under current good manufacturing practices (CGMP) conditions. This process encompasses eight continuous unit operations such as reactors, extractors, evaporators, crystallizers, and filters. The continuous-flow approach enhances performance, safety, and containment compared to traditional batch processing methods .
Prexasertib lactate has the molecular formula and a molecular weight of 365.39 g/mol. The structure features a lactate moiety that enhances its solubility and bioavailability. The compound's specific structural characteristics contribute to its function as a potent inhibitor of checkpoint kinases.
The compound exhibits an IC50 value of less than 1 nM for CHK1 inhibition, indicating its high potency .
Prexasertib lactate can undergo various chemical reactions typical for organic compounds:
The specific conditions under which these reactions occur can lead to different derivatives of Prexasertib lactate .
Prexasertib lactate exerts its pharmacological effects primarily by inhibiting CHK1 and CHK2. These kinases play pivotal roles in regulating the cell cycle checkpoints during DNA replication and repair processes. By inhibiting these pathways, Prexasertib lactate prevents proper DNA repair mechanisms from functioning effectively, leading to an accumulation of DNA damage characterized by double-strand breaks.
This accumulation triggers a cascade of cellular responses resulting in replication stress and ultimately apoptosis. The inhibition of CHK1 also disrupts the stabilization of replication forks, contributing further to cell death .
These properties are significant when considering the formulation for therapeutic use or laboratory applications.
Prexasertib lactate has numerous scientific applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1